molecular formula C14H19NO3 B105094 Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 122860-33-7

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B105094
CAS No.: 122860-33-7
M. Wt: 249.3 g/mol
InChI Key: LINIORCIRVAZSM-UHFFFAOYSA-N
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Description

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol It is a piperidine derivative, characterized by the presence of a benzyl group, a hydroxymethyl group, and a carboxylate ester

Mechanism of Action

Target of Action

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is primarily used as a reactant in the synthesis of orally bioavailable P2Y12 antagonists . P2Y12 is a G-protein coupled receptor (GPCR) that plays a crucial role in platelet aggregation, a key process in blood clotting .

Mode of Action

As a reactant in the synthesis of p2y12 antagonists, it likely contributes to the formation of compounds that can bind to the p2y12 receptor and inhibit its function, thereby preventing platelet aggregation .

Biochemical Pathways

The compound is involved in the synthesis of P2Y12 antagonists, which are known to inhibit the ADP-induced platelet aggregation pathway . By blocking the P2Y12 receptor, these antagonists prevent the activation of the G-protein inside the platelet, which in turn inhibits the release of calcium ions, ultimately preventing platelet aggregation .

Pharmacokinetics

As a reactant in the synthesis of p2y12 antagonists, its pharmacokinetic properties would be largely determined by the final structure of the synthesized compound .

Result of Action

The primary result of the action of this compound is the synthesis of P2Y12 antagonists . These antagonists inhibit platelet aggregation, which can be beneficial in conditions where excessive clotting is a concern, such as in certain cardiovascular diseases .

Action Environment

The action of this compound, as a reactant in chemical synthesis, is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . These factors can affect the efficiency of the reaction and the yield of the final product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine with cyanate esters to form 1-carbamoyl-4-cyanopiperidine. This intermediate is then reacted with benzyl alcohol under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form benzyl 4-formylpiperidine-1-carboxylate.

    Reduction: The compound can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its role as a precursor to bioactive compounds, such as P2Y12 antagonists, highlights its significance in medicinal chemistry .

Properties

IUPAC Name

benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINIORCIRVAZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353037
Record name Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122860-33-7
Record name Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Piperidinemethanol (5.0 g, 43 mmol) was dissolved in dichloromethane (100 ml) and triethylamine (12 ml, 86 mmol) at 0° C. Benzylchloroformate (6.8 ml, 47.3 mmol) was added and the mixture was stirred for 20 h at room temperature then solvents were removed in vacuo. The residue was redissolved in EtOAc, washed with 1M KHSO4, water then brine, dried and concentrated in vacuo to yield the title compound (8.33 g, 77%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

DIPEA (4.6 mL, 3.4 g, 26 mmol) was added to a solution of 4-(hydroxymethyl)piperidine (2.00 g, 17.4 mmol) dissolved in methylene chloride (20 mL). The solution was cooled in an ice bath and benzyl chloroformate (2.5 mL, 3.0 g, 18 mmol) was added dropwise over 10 min. After warming to rt and stirring for 96 h, the mixture was diluted with ethyl acetate (50 mL) and washed in succession with 25 mL each of saturated aq. sodium bicarbonate, 2N aq. HCl, saturated aq. sodium bicarbonate, and saturated aq. brine. The organic layer was dried (sodium sulfate), decanted, and evaporated to give 4.14 g of 1-(benzyloxycarbonyl)-4-(hydroxymethyl)piperidine.
Name
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of benzylchloroformate (17 g, 100 mmol) in 50 mL of 2-butanone was added dropwise to a stirred mixture of 4-hydroxymethylpiperidine (10.3 g, 100 mol) and potassium carbonate (13.8 g, 100 mmol) in 300 mL of 2-butanone. When the addition was complete the stirring was continued for an additional 3 hours. The solids formed were filtered and the filtrate concentrated in vacuo. Pure product was obtained by flash chromatography (hexane-ethyl acetate, 2:1) to give 10.6 g of product as an oil.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
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Reactant of Route 6
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